molecular formula C20H21N3OS B4642631 N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylthio)methyl]benzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylthio)methyl]benzamide

Cat. No. B4642631
M. Wt: 351.5 g/mol
InChI Key: VJQXHHDVZCXRPT-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylthio)methyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activity. While specific studies directly related to this compound are scarce, research on similar compounds provides insights into its potential synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been detailed, highlighting methodologies that could be applied to our compound of interest. For instance, Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of various N-substituted imidazolylbenzamides, emphasizing the versatility of the imidazolyl group in drug development (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure and characterization of similar compounds have been conducted using various spectroscopic techniques. Ünver et al. (2009) provided insights into the structural properties of triazolone derivatives with imidazolyl groups, utilizing UV–vis, IR, NMR, and X-ray crystallography (Ünver et al., 2009).

Chemical Reactions and Properties

Imidazolylbenzamides participate in various chemical reactions, contributing to their diverse chemical properties. Balewski and Kornicka (2021) described the synthesis of a guanidine derivative through the reaction of a related compound with aniline, demonstrating the chemical versatility of the imidazolyl group (Balewski & Kornicka, 2021).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(22-11-4-13-23-14-12-21-16-23)18-9-7-17(8-10-18)15-25-19-5-2-1-3-6-19/h1-3,5-10,12,14,16H,4,11,13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQXHHDVZCXRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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